molecular formula C11H7F3N6 B1411191 3-(1H-imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine CAS No. 1823183-13-6

3-(1H-imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B1411191
CAS No.: 1823183-13-6
M. Wt: 280.21 g/mol
InChI Key: VHLLBHWVAXDBRD-UHFFFAOYSA-N
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Description

3-(1H-imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine is a heterocyclic compound that features both imidazole and triazole rings, along with a trifluoromethyl group attached to a pyridine ring. This unique structure imparts the compound with distinctive chemical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions, utilizing automated reactors to ensure consistent quality and efficiency. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the rings.

    Substitution: The trifluoromethyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

3-(1H-imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: The compound can be used in the development of new materials with specialized properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-(1H-imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole and triazole rings can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine: Lacks the imidazole ring, affecting its biological activity and applications.

    3-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine:

Uniqueness

The presence of both imidazole and triazole rings, along with the trifluoromethyl group, makes 3-(1H-imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine unique. This combination imparts distinctive chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-imidazol-1-yl-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N6/c12-11(13,14)7-3-8(20-2-1-15-6-20)9(16-4-7)10-17-5-18-19-10/h1-6H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLLBHWVAXDBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=C(N=CC(=C2)C(F)(F)F)C3=NC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1H-imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine
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3-(1H-imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine
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3-(1H-imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine
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3-(1H-imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine
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3-(1H-imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine
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3-(1H-imidazol-1-yl)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine

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